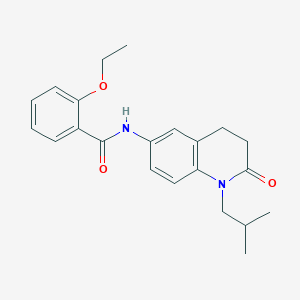![molecular formula C12H15F3N2 B2864131 4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline CAS No. 882408-16-4](/img/structure/B2864131.png)
4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” is characterized by a pyrrolidine ring. This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” are not mentioned in the available resources, the pyrrolidine ring in its structure can be synthesized from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it valuable in the development of new drugs with various biological profiles.
Antibacterial Agents
Research has shown that variations in the N′-substituents of pyrrolidine derivatives can significantly affect antibacterial activity. For instance, substituents such as N′-Ph have been found to increase antibacterial properties compared to other substituents like N′-Et . This indicates the potential of 4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline in creating targeted antibacterial agents.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to varied biological profiles of drug candidates. This is particularly important in the synthesis of enantioselective compounds, where the spatial orientation of substituents can influence the binding mode to proteins .
Structural Diversity in Chemical Libraries
The non-planarity of the pyrrolidine ring introduces structural diversity in chemical libraries. This diversity is crucial for high-throughput screening in drug discovery, as it increases the chances of identifying hit compounds with desired biological activities .
Modifying Physicochemical Parameters
Incorporating heteroatomic fragments like pyrrolidine into molecules is a strategic approach to modify physicochemical parameters. This can lead to improved ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiles for drug candidates, enhancing their pharmacokinetic properties .
SAR and Lead Optimization
The structure-activity relationship (SAR) studies involving pyrrolidine derivatives are essential for lead optimization in drug discovery. By understanding how different substituents on the pyrrolidine ring affect biological activity, chemists can design more effective drug candidates with optimized potency and selectivity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
The future directions for “4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” and similar compounds could involve further exploration of the pharmacophore space and optimization of the structure for specific biological activities. The pyrrolidine ring offers a versatile scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-7-10(16)4-3-9(11)8-17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRHNFGIBHEBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)
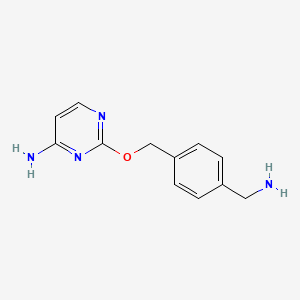
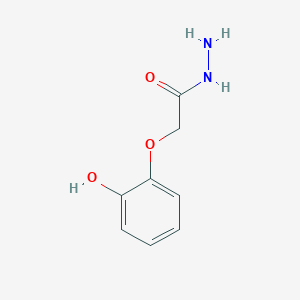
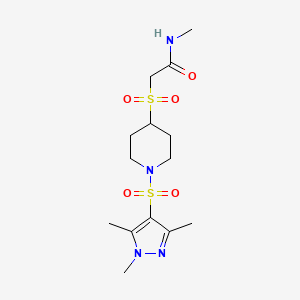
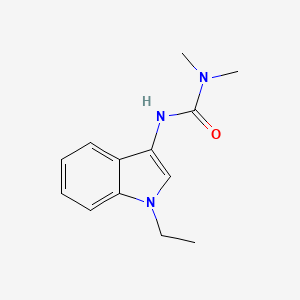
![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)

![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
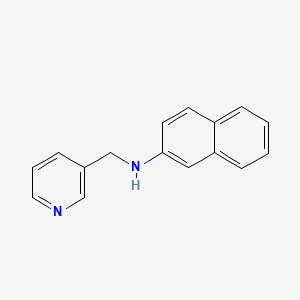
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)

